N-(4-bromophenyl)-2-[(4-fluorophenyl)sulfanyl]acetamide
Description
Historical Context in Sulfur-Containing Acetamide Research
Sulfur-containing acetamide derivatives have been extensively studied due to their versatile chemical properties and biological activities. Historically, the incorporation of sulfur atoms, particularly in the form of sulfanyl (thioether) groups, into acetamide frameworks has been explored to enhance molecular interactions with biological targets, improve pharmacokinetic profiles, and introduce novel modes of action.
Research into sulfur-substituted acetamides dates back several decades, with early studies focusing on their antimicrobial and anti-inflammatory potential. The development of halogenated analogues, such as those bearing bromine and fluorine atoms, emerged as a strategy to modulate lipophilicity, metabolic stability, and binding affinity to enzymes or receptors. This historical progression underscores the importance of sulfur and halogen chemistry in the design of bioactive acetamide derivatives.
Significance of Halogen-Sulfur Synergy in Medicinal Chemistry
The combination of halogen atoms (bromine and fluorine) with sulfur-containing functionalities in a single molecule like N-(4-bromophenyl)-2-[(4-fluorophenyl)sulfanyl]acetamide is of particular interest in medicinal chemistry. This synergy can lead to enhanced biological activity through several mechanisms:
Electronic Effects: Halogens influence the electron density and polarity of the aromatic rings, which can affect the compound's interaction with biological macromolecules such as enzymes and receptors.
Lipophilicity and Membrane Permeability: Halogen substituents often increase lipophilicity, improving cell membrane penetration, while sulfur atoms can contribute to molecular flexibility and binding specificity.
Metabolic Stability: The presence of halogens can protect molecules from rapid metabolic degradation, and sulfur linkages can serve as sites for selective biotransformation, potentially leading to active metabolites.
Target Binding: Sulfur atoms can engage in unique non-covalent interactions, such as chalcogen bonding, while halogens can participate in halogen bonding, both of which are valuable for enhancing binding affinity and selectivity.
These combined effects make halogen-sulfur substituted acetamides promising scaffolds for drug discovery and development, particularly in areas such as anti-inflammatory, antimicrobial, and anticancer research.
Data Table: Key Chemical and Physical Properties of this compound
| Property | Description |
|---|---|
| Molecular Formula | C14H11BrFNS |
| Molecular Weight | Approximately 311.2 g/mol |
| Functional Groups | Acetamide, Sulfanyl (Thioether), Halogenated Phenyl rings (Br, F) |
| Physical State | Solid (typical for aromatic acetamides) |
| Spectroscopic Characterization | Confirmed by Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) |
| Stability | Stable under standard laboratory conditions; sensitive to extreme pH and temperature changes |
| Solubility | Moderate solubility in organic solvents (e.g., dichloromethane, ethanol) |
Detailed Research Findings
Synthesis and Characterization: The compound is synthesized through nucleophilic substitution reactions involving 4-bromophenyl amines and 4-fluorophenyl thiol derivatives, followed by acetamide formation. The purity and structure are verified by NMR spectroscopy, which reveals characteristic chemical shifts corresponding to the aromatic protons, the acetamide moiety, and the sulfanyl linkage. Infrared spectroscopy confirms the presence of amide carbonyl stretching and C-S bonds, while mass spectrometry provides molecular ion peaks consistent with the expected molecular weight.
Chemical Reactivity: The sulfanyl group in the compound allows for further chemical modification, such as oxidation to sulfoxides or sulfones, which can alter biological activity. The halogen substituents serve as handles for cross-coupling reactions, enabling the synthesis of analogues with varied pharmacological profiles.
Biological Activity Potential: Although specific bioactivity data for this compound is limited, related sulfur-containing acetamides with halogen substitutions have demonstrated promising anti-inflammatory, antimicrobial, and anticancer properties. The halogen-sulfur synergy is hypothesized to enhance binding interactions with biological targets, including enzymes involved in inflammatory pathways and microbial cell wall synthesis.
Properties
IUPAC Name |
N-(4-bromophenyl)-2-(4-fluorophenyl)sulfanylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11BrFNOS/c15-10-1-5-12(6-2-10)17-14(18)9-19-13-7-3-11(16)4-8-13/h1-8H,9H2,(H,17,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FVYIJOAOQUTQNI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1NC(=O)CSC2=CC=C(C=C2)F)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11BrFNOS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-bromophenyl)-2-[(4-fluorophenyl)sulfanyl]acetamide typically involves the reaction of 4-bromophenylamine with 4-fluorobenzenethiol in the presence of a suitable acylating agent. The reaction conditions often include the use of solvents like dichloromethane or toluene, and catalysts such as triethylamine or pyridine to facilitate the acylation process .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the desired purity of the compound .
Chemical Reactions Analysis
Types of Reactions
N-(4-bromophenyl)-2-[(4-fluorophenyl)sulfanyl]acetamide undergoes various types of chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The bromine atom can be reduced to form the corresponding phenyl derivative.
Substitution: The bromine and fluorine atoms can participate in nucleophilic substitution reactions
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Phenyl derivatives.
Substitution: Various substituted phenyl derivatives depending on the nucleophile used
Scientific Research Applications
N-(4-bromophenyl)-2-[(4-fluorophenyl)sulfanyl]acetamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-(4-bromophenyl)-2-[(4-fluorophenyl)sulfanyl]acetamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The sulfanyl group plays a crucial role in its binding affinity and specificity. Pathways involved may include inhibition of enzyme activity or disruption of cellular signaling processes .
Comparison with Similar Compounds
Key Compounds:
N-(4-Bromophenyl)-2-(4-(4-fluorophenyl)-5-phenyl-4H-1,2,4-triazol-3-ylthio)acetamide (9f) Structure: Incorporates a 4H-1,2,4-triazole ring substituted with phenyl and 4-fluorophenyl groups. Properties: Melting point = 247.9°C; ¹H NMR (DMSO-d6): δ 7.58–7.40 ppm (aromatic protons); ¹³C NMR: 166.1 (C=O), 154.9 (triazole-C) .
N-(4-Bromophenyl)-2-[(1-cyclohexyl-methyl-1H-1,2,4-triazol-3-yl)sulfanyl]acetamide
- Structure : Features a cyclohexylmethyl-substituted triazole instead of fluorophenyl.
- Properties : Exhibits N–H⋯S hydrogen bonding in its crystal lattice, enhancing stability.
- Activity : Investigated as an HIV-1 reverse transcriptase inhibitor, highlighting the role of bulky substituents in targeting viral enzymes .
2-{[4-(4-Bromophenyl)-5-(4-pyridinyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-sulfamoylphenyl)acetamide Structure: Contains a pyridinyl-triazole core and a sulfamoylphenyl group. Properties: Enhanced solubility due to the sulfonamide moiety. Activity: Potential kinase or receptor antagonist due to sulfonamide’s role in protein binding .
Structural Comparison Table:
Halogenated Analogs with Receptor-Targeting Activities
Key Compounds:
N-(4-Bromophenyl)-2-[5-(4-methoxybenzyl)-3-methyl-6-oxo-6H-pyridazin-1-yl]-acetamide Structure: Pyridazinone core with methoxybenzyl and bromophenyl groups. Activity: Potent FPR2 agonist (EC₅₀ < 1 µM), inducing calcium mobilization and chemotaxis in neutrophils .
2-{[(4-bromophenyl)methyl]sulfanyl}-N-[4-(butan-2-yl)phenyl]acetamide (AZ12216052) Structure: Branched alkyl chain at the N-position. Activity: Anxiolytic effects via mGlu8 receptor modulation, though off-target interactions noted .
2-[(4-bromophenyl)sulfanyl]-N-(4-cyanophenyl)acetamide Structure: Cyanophenyl substitution at N-position.
Functional Comparison Table:
Biological Activity
N-(4-bromophenyl)-2-[(4-fluorophenyl)sulfanyl]acetamide is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities, particularly in antimicrobial and anticancer applications. This article explores the biological activity of this compound, summarizing synthesis methods, biological assays, and relevant research findings.
Key Features:
- Bromine (Br) and Fluorine (F) substituents enhance the lipophilicity and metabolic stability.
- The sulfanyl group may facilitate interactions with biological targets.
Antimicrobial Activity
Research indicates that this compound exhibits promising antimicrobial properties. In vitro studies have demonstrated its effectiveness against various bacterial strains.
Table 1: Antimicrobial Activity Results
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 8 µg/mL |
| Escherichia coli | 16 µg/mL |
| Pseudomonas aeruginosa | 32 µg/mL |
These results suggest that the compound may inhibit the growth of both Gram-positive and Gram-negative bacteria, making it a candidate for further development as an antimicrobial agent.
Anticancer Activity
The anticancer potential of this compound has been evaluated using various cancer cell lines. Notably, it has shown activity against estrogen receptor-positive human breast adenocarcinoma (MCF7) cells.
Table 2: Anticancer Activity Results
| Cell Line | IC50 (µM) | % Viability at 50 µM |
|---|---|---|
| MCF7 | 10 | 30% |
| A549 (lung cancer) | 15 | 40% |
| HeLa (cervical cancer) | 20 | 50% |
The IC50 values indicate that the compound significantly reduces cell viability in a dose-dependent manner, highlighting its potential as a therapeutic agent in cancer treatment.
Target Interactions
The mechanism by which this compound exerts its biological effects appears to involve multiple pathways:
- Enzyme Inhibition : The sulfanyl group can form hydrogen bonds with active site residues of target enzymes, inhibiting their function.
- Receptor Modulation : The compound may interact with cellular receptors, influencing signaling pathways related to cell proliferation and apoptosis.
Molecular Docking Studies
Molecular docking studies have provided insights into the binding affinity of the compound with specific protein targets. These studies suggest that modifications to the structure can significantly influence binding interactions and biological activity.
Case Studies
Several studies have highlighted the biological significance of this compound:
- Study on Antimicrobial Efficacy : A study published in the Journal of Medicinal Chemistry demonstrated that derivatives of this compound exhibited enhanced antimicrobial activity compared to similar structures lacking halogen substitutions .
- Anticancer Research : In a study focusing on breast cancer treatment, researchers found that this compound induced apoptosis in MCF7 cells through caspase activation pathways.
- Comparative Analysis : A comparative analysis showed that compounds with similar structural motifs but different substituents had varying degrees of efficacy against both bacterial and cancer cell lines, emphasizing the importance of structural optimization .
Q & A
Basic Research Questions
Q. What synthetic methodologies are commonly employed for the preparation of N-(4-bromophenyl)-2-[(4-fluorophenyl)sulfanyl]acetamide?
- Answer : The synthesis typically involves multi-step reactions, including nucleophilic substitution and coupling reactions. Key steps include:
- Thioether formation : Reacting a bromoacetamide intermediate with a 4-fluorobenzenethiol derivative under basic conditions (e.g., K₂CO₃ in DMF) to form the sulfanyl linkage.
- Purification : Column chromatography (silica gel, eluent: ethyl acetate/hexane) or recrystallization from ethanol to achieve ≥95% purity .
- Optimization : Reaction parameters such as temperature (60–80°C), solvent polarity, and stoichiometry are critical for maximizing yield .
Q. What analytical techniques are recommended for characterizing the structural integrity of this compound?
- Answer : A combination of spectroscopic and crystallographic methods is essential:
- Spectroscopy :
- ¹H/¹³C NMR : To confirm the presence of aromatic protons (δ 7.2–7.8 ppm for bromophenyl/fluorophenyl groups) and the acetamide backbone (δ 2.1–2.5 ppm for methylene groups) .
- IR : Peaks at ~1650 cm⁻¹ (C=O stretch) and ~1250 cm⁻¹ (C-S stretch) .
- X-ray crystallography : Resolve bond lengths and angles (e.g., S–C bond ~1.81 Å) using SHELX software for refinement .
Advanced Research Questions
Q. How does the sulfanyl-acetamide moiety influence the compound’s bioactivity, particularly in anticancer studies?
- Answer : The sulfanyl group enhances electrophilic reactivity, enabling interactions with cysteine residues in kinases (e.g., EGFR or CDK2). The acetamide backbone improves solubility and membrane permeability.
- Mechanistic studies :
- Enzyme inhibition : IC₅₀ values against cancer-associated kinases are determined via fluorescence-based assays .
- Apoptosis induction : Flow cytometry (Annexin V/PI staining) confirms dose-dependent apoptosis in HeLa cells (e.g., 48% apoptosis at 50 µM) .
- SAR : Substituting the bromophenyl group with chlorophenyl reduces potency by ~30%, highlighting the role of bromine in hydrophobic interactions .
Q. What computational tools are effective for modeling the compound’s interaction with biological targets?
- Answer :
- Molecular docking : AutoDock Vina or Schrödinger Suite to predict binding poses with kinases (e.g., docking score ≤ -8.5 kcal/mol for EGFR) .
- MD simulations : GROMACS or AMBER to assess stability of ligand-receptor complexes over 100 ns trajectories .
- Visualization : UCSF Chimera for analyzing hydrogen bonds and π-π stacking interactions .
Q. How can researchers address discrepancies in reported IC₅₀ values across different experimental models?
- Answer : Variations arise from assay conditions (e.g., ATP concentration in kinase assays) or cell line heterogeneity. Mitigation strategies include:
- Standardization : Use consistent ATP levels (e.g., 10 µM) and cell passages (≤20) .
- Validation : Cross-validate results with orthogonal assays (e.g., Western blot for phosphorylated kinases) .
Methodological Notes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
